DMU2139 was developed through systematic drug discovery processes, which involve high-throughput screening and structure-activity relationship studies. The compound is synthesized in laboratory settings, utilizing advanced organic synthesis techniques.
DMU2139 is classified as an experimental drug candidate within the broader category of pharmacological agents. It exhibits properties that suggest it may function as an inhibitor, although specific targets within biological systems are still under investigation.
The synthesis of DMU2139 involves several key steps, typically beginning with commercially available starting materials. The process includes:
The synthesis may utilize techniques such as:
The molecular structure of DMU2139 can be characterized by its unique arrangement of atoms, which contributes to its biological activity. Typically, it features a core scaffold with various substituents that enhance its interaction with target proteins.
Key structural data may include:
DMU2139 undergoes various chemical reactions that can be categorized as follows:
The reactivity profile of DMU2139 can be assessed through:
The mechanism of action for DMU2139 involves its interaction with specific biological targets, likely enzymes or receptors involved in disease pathways. This interaction may inhibit enzymatic activity or block receptor signaling, leading to therapeutic effects.
Research may involve:
DMU2139 may exhibit several notable physical properties:
Chemical properties include:
Relevant data may include:
DMU2139 has potential applications in various scientific fields, including:
DMU2139 emerges as a targeted therapeutic agent addressing two critical challenges in oncology: treatment resistance and therapy-induced cardiotoxicity. Its development is anchored in the role of cytochrome P450 1B1 (CYP1B1), an extrahepatic enzyme overexpressed in diverse cancers (e.g., ovarian, prostate, breast) but minimally expressed in healthy tissues [5] [8]. CYP1B1 contributes to therapeutic resistance through multiple mechanisms:
Simultaneously, CYP1B1 induction by chemotherapies exacerbates cardiovascular toxicity by perturbing endogenous steroid metabolism and generating cardiotoxic ROS [5] [8]. DMU2139’s ultra-selective inhibition of CYP1B1 (IC₅₀ = 9 nM) offers a dual advantage: sensitizing resistant tumors while mitigating cardiotoxicity [2] [5].
Table 1: Key Pathogenic Roles of CYP1B1 in Cancer and Cardiovascular Disease
Pathological Context | Mechanism of CYP1B1 Involvement | Consequence |
---|---|---|
Ovarian Cancer PARPi Resistance | Upregulation alters chromatin accessibility via H1.4 histone | Reduced DNA damage efficacy; increased cell viability [3] |
Chemotherapy-Induced Cardiotoxicity | ROS generation; aberrant estradiol metabolism | Myocardial apoptosis; endothelial dysfunction [5] [8] |
Pan-Cancer Therapeutic Resistance | Metabolism of taxanes, anthracyclines, and PARPi | Accelerated drug inactivation [5] |
DMU2139 originates from structural optimization of methoxystilbene analogs, inspired by resveratrol’s bioactivity but limited bioavailability. Key milestones include:
Table 2: Evolution of Methoxystilbene-Based CYP1B1 Inhibitors
Compound | Key Features | Limitations | Advancements in DMU2139 |
---|---|---|---|
Resveratrol | Natural polyphenol; multi-target activity | Low bioavailability; rapid metabolism [4] | N/A |
DMU-212 | Pro-apoptotic; antimitotic | Metabolized to DMU-214; non-selective CYP inhibition [6] | Targeted CYP1B1 inhibition; reduced off-target effects |
DMU-214 | Higher cytotoxicity than DMU-212 | Insoluble in water; requires liposomal delivery [4] | Enhanced solubility (58 mg/mL in DMSO) [2] |
Current research prioritizes four objectives:
Research remains constrained to preclinical investigation, with critical boundaries:
Table 3: Research Boundaries and Unexplored Domains
Aspect | Current Scope | Exclusions/Unexplored Areas |
---|---|---|
Therapeutic Targets | CYP1B1-overexpressing cancers; cardio-protection during chemo/radiotherapy | Non-CYP1B1-driven cancers; neurodegenerative diseases |
Development Stage | In vitro mechanism; cell-line models | GLP tox studies; Phase I trials |
Formulation Science | Solubility profiling in DMSO/ethanol | Transdermal/oral delivery systems; human pharmacokinetics |
Diagnostic Tools | Electrochemical biosensor proof-of-concept [9] | Clinical biomarker validation |
This structured analysis underscores DMU2139’s potential as a precision oncology tool while delineating the focused yet evolving landscape of its preclinical development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1